molecular formula C21H37NO6S2Si B14755173 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate

Cat. No.: B14755173
M. Wt: 491.7 g/mol
InChI Key: JZRMFTBOKQUORG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is a chemical compound primarily used as a linker for antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that specifically target cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the disulfanyl group.

    Substitution: The compound can participate in substitution reactions, particularly involving the trimethylsilyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate has several scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Plays a role in the development of antibody-drug conjugates for targeted cancer therapy.

    Medicine: Contributes to the creation of targeted therapies that minimize side effects by delivering drugs directly to cancer cells.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby reducing systemic toxicity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: Another compound used as a protein crosslinker.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.

    1-(2,5-Dioxopyrrolidin-1-yl)(4-hydroxyphenyl)methyl)thiourea: A Mannich base ligand used in DNA-binding studies.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is unique due to its specific structure, which allows it to function effectively as a linker in antibody-drug conjugates. Its ability to facilitate targeted drug delivery makes it a valuable compound in the development of cancer therapies.

Properties

Molecular Formula

C21H37NO6S2Si

Molecular Weight

491.7 g/mol

IUPAC Name

2-trimethylsilylethyl 4-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-2-methyl-5-oxopentan-2-yl]disulfanyl]-4-methylpentanoate

InChI

InChI=1S/C21H37NO6S2Si/c1-20(2,12-10-18(25)27-14-15-31(5,6)7)29-30-21(3,4)13-11-19(26)28-22-16(23)8-9-17(22)24/h8-15H2,1-7H3

InChI Key

JZRMFTBOKQUORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OCC[Si](C)(C)C)SSC(C)(C)CCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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